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Compound of Interest

Compound Name: Lazabemide Hydrochloride

Cat. No.: B022583

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Lazabemide
Hydrochloride, a selective and reversible monoamine oxidase B (MAO-B) inhibitor. The
following sections outline the primary synthetic pathways, experimental protocols, and
guantitative data to support research and development efforts in medicinal chemistry and drug
discovery.

Core Synthesis Pathways

Lazabemide Hydrochloride, chemically known as N-(2-aminoethyl)-5-chloro-2-
pyridinecarboxamide hydrochloride, can be synthesized through two primary routes. The first
and more commonly cited pathway commences with the coupling of 5-chloropyridine-2-
carboxylic acid with a protected form of ethylenediamine. A second approach utilizes 5-chloro-
2-cyanopyridine as the starting material. This guide will focus on the first pathway, for which
more detailed procedural information is available.

Pathway 1: Amide Coupling of 5-Chloropyridine-2-
carboxylic Acid

This synthetic route involves three key steps:

o Amide Bond Formation: 5-Chloropyridine-2-carboxylic acid is coupled with a mono-protected
ethylenediamine derivative, typically N-(tert-butoxycarbonyl)ethylenediamine. This reaction is
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often facilitated by a coupling agent to activate the carboxylic acid.

o Deprotection: The protecting group (e.g., tert-butoxycarbonyl, Boc) is removed from the

ethylenediamine moiety to yield the free amine.

o Salt Formation: The resulting free base, Lazabemide, is treated with hydrochloric acid to

produce the stable hydrochloride salt.

Experimental Protocols and Data

The following tables and protocols provide detailed information for the synthesis of

Lazabemide Hydrochloride via the amide coupling pathway.

Table 1: Materials and Reagents

Molecular Weight (

Reagent CAS Number Notes
g/mol )
5-Chloropyridine-2- ) )
) ] 86874-63-9 157.56 Starting material
carboxylic acid
N-(tert-
butoxycarbonyl)ethyle  57260-71-6 160.22 Protected amine
nediamine
1,1
Carbonyldiimidazole 530-62-1 162.15 Coupling agent
(CDI)
Anhydrous, as
Tetrahydrofuran (THF)  109-99-9 72.11 _
reaction solvent
Trifluoroacetic acid .
76-05-1 114.02 Deprotection reagent
(TFA)
Dichloromethane Anhydrous, as
75-09-2 84.93 )
(DCM) reaction solvent
) 64-17-5 (EtOH) / For hydrochloride salt
Ethanolic HCI - )
7647-01-0 (HCI) formation
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Step 1: Synthesis of N-[2-(tert-
butoxycarbonylamino)ethyl]-5-chloropyridine-2-
carboxamide (Intermediate Ill)

Reaction: 5-Chloropyridine-2-carboxylic acid (I) reacts with N-(2-aminoethyl)carbamic acid tert-
butyl ester (Il) in the presence of 1,1'-carbonyldiimidazole (CDI) in refluxing tetrahydrofuran
(THF) to produce N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide (l1).[1]

Experimental Protocol:

To a solution of 5-chloropyridine-2-carboxylic acid (I) in anhydrous THF, add 1,1'-
carbonyldiimidazole (CDI) in a 1:1 molar ratio.

« Stir the mixture at room temperature for 1-2 hours to allow for the formation of the
acylimidazolide intermediate.

o Add N-(tert-butoxycarbonyl)ethylenediamine (II) to the reaction mixture, typically ina 1:1
molar ratio with the starting acid.

o Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and remove the solvent
under reduced pressure.

 Purify the resulting crude product by column chromatography on silica gel to obtain the pure
intermediate (llI).

Quantitative Data:
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Parameter Value

Reaction Temperature Reflux (approx. 66 °C for THF)

Reaction Time 12 - 24 hours

Solvent Anhydrous Tetrahydrofuran (THF)
Coupling Agent 1,1'-Carbonyldiimidazole (CDI)
Purification Method Silica Gel Column Chromatography
Expected Yield Information not available in search results

Step 2: Synthesis of Lazabemide (Free Base)

Reaction: The tert-butoxycarbonyl (Boc) protecting group of intermediate (Ill) is removed by
hydrolysis with trifluoroacetic acid (TFA) in refluxing dichloromethane (DCM).

Experimental Protocol:
» Dissolve the purified intermediate (lll) in anhydrous dichloromethane (DCM).

o Add trifluoroacetic acid (TFA) to the solution. The molar excess of TFA can vary, but typically
a 10-20 fold excess is used.

o Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the deprotection by
TLC.

o After completion, cool the mixture and carefully neutralize the excess TFA with a suitable
base (e.g., saturated sodium bicarbonate solution).

o Extract the aqueous layer with dichloromethane.

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to yield the Lazabemide free base.

Quantitative Data:
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Parameter

Value

Reaction Temperature

Reflux (approx. 40 °C for DCM)

Reaction Time

2 - 4 hours

Solvent

Anhydrous Dichloromethane (DCM)

Deprotection Reagent

Trifluoroacetic acid (TFA)

Purification Method

Extraction and solvent removal

Expected Yield

Information not available in search results

Step 3: Synthesis of Lazabemide Hydrochloride

Reaction: The Lazabemide free base is treated with ethanolic hydrochloric acid to form the

hydrochloride salt.

Experimental Protocol:

o Dissolve the Lazabemide free base in ethanol.

e Cool the solution in an ice bath.

e Add a solution of hydrochloric acid in ethanol dropwise with stirring until the solution

becomes acidic.

e The Lazabemide Hydrochloride will precipitate out of the solution.

o Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data:
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Parameter Value

Reaction Temperature 0 °C to room temperature

Solvent Ethanol

Reagent Ethanolic Hydrochloric Acid

Purification Method Precipitation and filtration

Expected Yield Information not available in search results

Visualized Synthesis Pathway

The following diagram illustrates the chemical synthesis workflow for Lazabemide

Hydrochloride.

CDI, THF TFA, DCM Ethanolic HCI
Reflux Reflux

5-Chloropyridine-2-carboxylic acid (1)

Lazabemide Hydrochloride

N-[2-(tert:

N-(Boc)-ethylenediamine (1)
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Caption: Synthesis pathway of Lazabemide Hydrochloride.

Alternative Synthesis Route

An alternative synthesis of Lazabemide involves the reaction of 5-chloro-2-cyanopyridine with
ethylenediamine. While less detailed information is available for this specific pathway, it
represents another potential avenue for the production of Lazabemide. Further investigation
into patents and medicinal chemistry literature may provide more detailed experimental
protocols for this route.

Conclusion

This technical guide provides a comprehensive overview of a primary synthesis pathway for
Lazabemide Hydrochloride, including detailed, albeit generalized, experimental protocols and
a visual representation of the workflow. The provided information is intended to serve as a
foundational resource for researchers and professionals in the field of drug development. It is
important to note that specific reaction conditions, such as precise molar ratios, temperatures,
and reaction times, may require optimization for specific laboratory settings and scales. Further
consultation of primary literature, including patents and peer-reviewed journals, is
recommended for the most detailed and up-to-date synthetic procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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